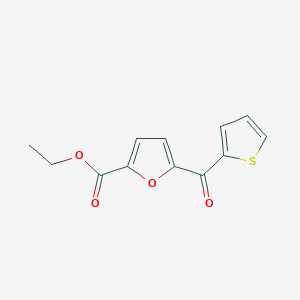

Ethyl 5-(2-thenoyl)-2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 5-(2-thenoyl)pentanoic acid, involves the reaction of thiophene with adipyl chloride . The Claisen condensation of ethyl 2-thiophenecarboxylate with an appropriate ketone under the influence of lithium diisopropylamide (LDA) has also been reported .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Insecticidal Esters : Ethyl 5-(2-thenoyl)-2-furoate is used in synthesizing 5-substituted 3-furoates and 3-thenoates, serving as intermediates for insecticidal esters. This process involves chloromethylation and a Friedel–Crafts reaction, indicating its role in developing compounds with potential applications in pest control (Elliott, Janes, & Pearson, 1971).

Copolymer Synthesis : This chemical is a key ingredient in the production of copolyesters containing terephthalic and bio-based furanic units. This process involves melt polycondensation, signifying its application in the creation of environmentally friendly polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).

Formation of Isocyanates and Carbonates : Ethyl 5-(2-thenoyl)-2-furoate undergoes various chemical transformations, such as the Curtius rearrangement, forming isocyanates and carbonates. These reactions have potential applications in organic synthesis and pharmaceuticals (Pevzner, 2011).

Applications in Material Science and Chemistry

Corrosion Inhibition of Mild Steel : Furan derivatives, including ethyl 5-(2-thenoyl)-2-furoate, are studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This research has implications for industrial applications in protecting metals from corrosion (Khaled, 2010).

Perfume Synthesis : Ethyl furoate, which is closely related to ethyl 5-(2-thenoyl)-2-furoate, has been approved for use as a perfume ingredient in several countries. The synthesis process of ethyl furoate, from furoic acid and ethanol, highlights its application in the fragrance industry (Wang Er-xin, 2010).

Pharmaceutical and Medicinal Research

- Antiinflammatory Corticosteroid Derivatives : Research into corticosteroids includes the preparation of 17-furoyl and -thenoyl esters, utilizing ethyl 5-(2-thenoyl)-2-furoate. These derivatives have shown significant topical antiinflammatory potency, indicating their potential use in medical treatments (Shapiro et al., 1987).

Propiedades

IUPAC Name |

ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c1-2-15-12(14)9-6-5-8(16-9)11(13)10-4-3-7-17-10/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHCMBBYLXNJGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641793 |

Source

|

| Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-thenoyl)-2-furoate | |

CAS RN |

890100-52-4 |

Source

|

| Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.